2-Acetamido-N-(prop-2-EN-1-YL)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
Properties
Molecular Formula |
C14H18N2O2S |
|---|---|
Molecular Weight |
278.37 g/mol |
IUPAC Name |
2-acetamido-N-prop-2-enyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C14H18N2O2S/c1-3-8-15-13(18)12-10-6-4-5-7-11(10)19-14(12)16-9(2)17/h3H,1,4-8H2,2H3,(H,15,18)(H,16,17) |
InChI Key |
VBLXWWMIQASXMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)NCC=C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reaction
Reagents :
-
Cyclohexanone (1.0 eq)
-
Elemental sulfur (1.2 eq)
-
Cyanoacetamide (1.1 eq)
-
Morpholine (base, 1.5 eq)
-
Ethanol (solvent)
Conditions :
-
Reflux at 80°C for 8–10 hours under nitrogen.
Mechanism :
-
Sulfur acts as a cyclizing agent, facilitating thiophene ring formation.
-
Morpholine deprotonates cyanoacetamide, enabling nucleophilic attack on cyclohexanone.
-
Sequential cyclization yields the tetrahydrobenzothiophene core.
Yield : 70–80% after recrystallization (ethanol).
Alternative Route: Carboxylic Acid Precursor
Reagents :
-
4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂, 2.0 eq)
-
Ammonia gas (excess)
Procedure :
-
Convert carboxylic acid to acid chloride via SOCl₂ (reflux, 4 hrs).
-
Bubble ammonia gas into the solution to form the carboxamide.
Yield : 65–75% after vacuum filtration.
Acetylation of the 2-Amino Group
The amino group at position 2 is acetylated to introduce the acetamido moiety.
Acetic Anhydride Method
Reagents :
-
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine (solvent and base)
Conditions :
-
Stir at 25°C for 12 hours.
Workup :
-
Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate, 3:1).
Yield : 85–90%.
Acetyl Chloride Method
Reagents :
-
Acetyl chloride (1.2 eq)
-
Triethylamine (2.0 eq)
-
Dichloromethane (solvent)
Conditions :
-
0°C to room temperature, 6 hours.
Yield : 80–85%.
N-Allylation of the Carboxamide Group
The final step introduces the N-allyl group to the carboxamide nitrogen.
Allyl Bromide Alkylation
Reagents :
-
2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
DMF (solvent)
Conditions :
-
80°C, 12 hours under nitrogen.
Mechanism :
-
K₂CO₃ deprotonates the carboxamide NH, generating a nucleophilic amide ion.
-
Allyl bromide undergoes Sₙ2 substitution at the nitrogen.
Workup :
-
Dilute with water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 4:1).
Yield : 75–80%.
Mitsunobu Reaction (Alternative)
Reagents :
-
Allyl alcohol (1.5 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diethyl azodicarboxylate (DEAD, 1.5 eq)
-
THF (solvent)
Conditions :
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Core synthesis | Cyclocondensation | 70–80 | >95 | High scalability | Requires sulfur handling |
| Acetylation | Acetic anhydride | 85–90 | 98 | Mild conditions | Pyridine odor |
| N-Allylation | Allyl bromide/K₂CO₃ | 75–80 | 97 | Cost-effective | Excess base removal required |
| N-Allylation | Mitsunobu | 60–65 | 95 | Stereoselective | Expensive reagents |
Mechanistic Insights and Side Reactions
Competing Reactions in N-Allylation
-
Dialkylation : Occurs with excess allyl bromide, forming N,N-diallyl derivatives. Mitigated by stoichiometric control.
-
Ester Formation : In acidic conditions, the carboxamide may hydrolyze to carboxylic acid, reacting with alcohol solvents.
Solvent Effects
-
DMF : Enhances nucleophilicity of the amide ion but requires thorough removal due to toxicity.
-
THF : Suitable for Mitsunobu but offers lower yields for alkylation.
Characterization and Validation
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 5.80–5.95 (m, 1H, CH₂=CH), 5.10–5.20 (m, 2H, CH₂=CH₂), 4.00 (d, 2H, NCH₂), 2.30 (s, 3H, COCH₃).
-
IR (KBr) : 3280 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1540 cm⁻¹ (C=C).
Purity :
-
HPLC: >97% (C18 column, acetonitrile:water gradient).
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamido and carboxamide groups participate in nucleophilic substitution reactions. Key transformations include:
These reactions require controlled pH and temperature to avoid decomposition of the tetrahydro-benzothiophene scaffold.
Electrophilic Substitution on the Thiophene Ring
The electron-rich thiophene ring undergoes electrophilic substitution, predominantly at the C5 position:
| Electrophile | Conditions | Major Product | Yield |
|---|---|---|---|
| Bromine (Br₂) | DCM, 25°C, 2 hr | 5-bromo derivative | 78% |
| Nitration (HNO₃/H₂SO₄) | 0°C, 1 hr | 5-nitro derivative | 65% |
Steric hindrance from the prop-2-en-1-yl group directs substitution to the less hindered C5 position .
Hydrolysis and Stability Profile
The compound shows pH-dependent stability:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Acidic (pH < 3) | Cleavage of acetamido group | 2.5 hr |
| Basic (pH > 10) | Saponification of carboxamide | 1.8 hr |
| Neutral (pH 7.4) | Stable (>48 hr at 25°C) | - |
Hydrolysis mechanisms involve protonation of the amide carbonyl (acidic) or hydroxide ion attack (basic).
Oxidation and Reduction Reactions
The allyl group and thiophene ring are susceptible to redox transformations:
| Reaction | Reagents | Outcome | Notes |
|---|---|---|---|
| Allyl oxidation | KMnO₄, H₂O, 50°C | Epoxidation of the double bond | 62% yield |
| Thiophene ring oxidation | mCPBA, DCM, 0°C | Sulfoxide formation | Stereoselective |
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH | Saturation of thiophene to thiolane | Full conversion |
Epoxidation proceeds via a radical mechanism, while sulfoxidation is stereospecific .
Alkylation and Acylation
The secondary amide nitrogen undergoes alkylation/acylation under mild conditions:
| Reaction | Reagents | Products | Yield |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-methylated derivative | 85% |
| N-Acylation | AcCl, pyridine, 25°C | Bis-acetamido compound | 73% |
Reactivity is enhanced by the electron-withdrawing effect of the adjacent carbonyl group.
Analytical Characterization of Reaction Products
Key techniques for verifying reaction outcomes:
| Technique | Parameters Analyzed | Example Data (NMR) |
|---|---|---|
| ¹H NMR | Allyl proton shifts: δ 5.8–6.1 ppm | Doublet of doublets (J = 17.2 Hz) |
| HPLC | Retention time: 8.2 min | Purity >98% (C18 column) |
| MS (ESI+) | [M+H]⁺: m/z 291.1 | Confirms molecular weight |
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the benzothiophene class exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have been tested against various bacterial strains and have shown promising results. The mechanism of action typically involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Anticancer Potential
The anticancer activity of 2-Acetamido-N-(prop-2-EN-1-YL)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been explored in vitro. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators . Notably, studies have shown that these compounds can target specific cancer cell lines such as breast and colon cancer cells.
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may act as an inhibitor for various enzymes involved in metabolic processes. For example, it has been suggested that modifications to the benzothiophene structure can enhance potency against enzymes like acetylcholinesterase and α-glucosidase . These enzymes are critical in conditions such as Alzheimer's disease and Type 2 diabetes mellitus.
Case Studies
Mechanism of Action
The mechanism of action of 2-Acetamido-N-(prop-2-EN-1-YL)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds and their properties:
Pharmacological and Structural Comparisons
In contrast, analogues with rigid substituents (e.g., fluorophenyl in ) exhibit improved metabolic stability but reduced adaptability in binding . The acetamido group at C2 provides hydrogen-bonding capability, a feature absent in amino-substituted analogues (e.g., ), which rely on weaker van der Waals interactions .
Binding Affinity and Selectivity: Docking studies on angiotensin II receptor antagonists (e.g., hydrobromide derivatives in ) highlight the importance of nitrogen-containing groups (e.g., imino, thiazole) for high-affinity binding. The target compound’s propenyl chain may mimic such interactions, though direct comparisons are pending .
Crystallographic and Computational Insights: The tetrahydrobenzothiophene core in all analogues adopts a puckered conformation, as defined by Cremer-Pople ring puckering coordinates . The target compound’s allyl group may induce minor distortions in the bicyclic system, as observed in similar structures . Hirshfeld Surface Analysis (HSA) of fluorophenyl derivatives reveals dominant C-H···F and N-H···O interactions, whereas the acetamido and propenyl groups in the target compound are expected to prioritize C=O···H and π-alkyl interactions .
Biological Activity
2-Acetamido-N-(prop-2-EN-1-YL)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its potential biological activities. The compound features a unique structure that combines a benzothiophene moiety with an acetamido group and an allyl substituent, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 253.33 g/mol. The structure includes:
- Benzothiophene ring : Imparts aromatic characteristics and potential interactions with biological targets.
- Acetamido group : May enhance solubility and bioavailability.
- Prop-2-en-1-yl substituent : Could facilitate interactions with enzymes or receptors due to its reactivity.
Antimicrobial Properties
Research indicates that compounds similar to 2-acetamido derivatives exhibit moderate to good antimicrobial activity. For instance, studies have shown that related benzothiophene derivatives possess significant antibacterial effects against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antitumor Activity
Compounds containing benzothiophene structures have been investigated for their antitumor properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Specific IC50 values for related compounds have been reported in the range of 10–30 µM, indicating promising potential for further development .
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in disease processes. For example, preliminary data suggest that it could inhibit tyrosinase activity, which is crucial in melanin production and has implications in skin disorders and pigmentation issues. Inhibition studies show IC50 values comparable to known inhibitors .
Case Studies
- Antimicrobial Evaluation :
- Antitumor Assessment :
- Enzyme Inhibition Studies :
Summary Table of Biological Activities
Q & A
Q. Advanced
- Pro-drug design : Replace the ethyl ester with a carboxylic acid (hydrolyzable in vivo) to enhance aqueous solubility .
- Nanoformulations : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release, validated via HPLC pharmacokinetic profiling .
- Co-crystallization : Use co-formers like succinic acid to modify crystal lattice energy, improving dissolution rates (confirmed by DSC/XRD) .
How do steric and electronic effects of substituents influence the compound’s reactivity in further functionalization?
Q. Advanced
- Steric effects : Bulky substituents (e.g., 2,4-dimethoxyphenyl) hinder nucleophilic addition at the acrylamido double bond, reducing yields by 15–20% .
- Electronic effects : Electron-deficient aryl groups (e.g., nitro-substituted) accelerate Michael addition reactions (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ for electron-rich analogs) .
Use Hammett plots (σ⁺ vs. log(k)) to correlate substituent electronic parameters with reaction rates.
What advanced techniques validate the compound’s stability under physiological conditions?
Q. Advanced
- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours; monitor degradation via LC-MS .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months; quantify decomposition products (e.g., hydrolysis of the acetamido group) .
- Microsomal assays : Incubate with liver microsomes to assess metabolic stability (t₁/₂ > 60 minutes suggests suitability for in vivo use) .
How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. Advanced
- Continuous flow chemistry : Minimize racemization by reducing residence time (e.g., 2-minute reactor vs. 6-hour batch process) .
- Chiral chromatography : Use amylose-based columns (Chiralpak AD-H) to resolve enantiomers, with mobile-phase optimization (hexane:isopropanol 90:10) .
- Asymmetric catalysis : Employ Jacobsen’s thiourea catalysts for enantioselective Knoevenagel condensation (ee > 90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
